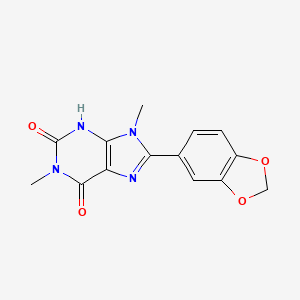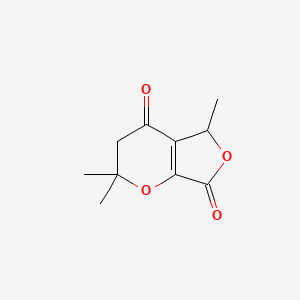
2,2,5-Trimethyl-2H-furo(3,4-b)pyran-4,7(3H,5H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-Furo[3,4-b]pyran-4,7(3H,5H)-dione,2,2,5-trimethyl- is a heterocyclic compound that features a fused furan and pyran ring system
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Furo[3,4-b]pyran-4,7(3H,5H)-dione,2,2,5-trimethyl- can be achieved through several methods. One common approach involves the multicomponent reaction of tetronic acid, aromatic aldehyde, and malononitrile in the presence of a catalyst such as iron (III) triflate . This reaction proceeds through a series of steps, including the formation of intermediate compounds and subsequent cyclization to yield the desired product.
Industrial Production Methods: Industrial production methods for this compound typically involve optimizing the reaction conditions to maximize yield and purity. This may include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The choice of starting materials and reaction conditions can significantly impact the overall efficiency and cost-effectiveness of the production process.
化学反応の分析
Types of Reactions: 2H-Furo[3,4-b]pyran-4,7(3H,5H)-dione,2,2,5-trimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound’s structure and properties, making it suitable for different applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions may involve the use of halogenating agents or nucleophiles to introduce new functional groups into the molecule.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce reduced forms of the compound with altered electronic properties.
科学的研究の応用
2H-Furo[3,4-b]pyran-4,7(3H,5H)-dione,2,2,5-trimethyl- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, this compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets and disrupt cellular processes . Additionally, it is used in the development of new materials with unique electronic and optical properties.
作用機序
The mechanism of action of 2H-Furo[3,4-b]pyran-4,7(3H,5H)-dione,2,2,5-trimethyl- involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of enzymes involved in cellular metabolism or interfere with the function of proteins essential for cell division . These interactions can lead to the disruption of cellular processes and ultimately result in the compound’s biological effects.
類似化合物との比較
Similar Compounds: Similar compounds to 2H-Furo[3,4-b]pyran-4,7(3H,5H)-dione,2,2,5-trimethyl- include other furan and pyran derivatives, such as 2H-pyran and 2H-chromene . These compounds share structural similarities but may differ in their chemical reactivity and biological activity.
Uniqueness: What sets 2H-Furo[3,4-b]pyran-4,7(3H,5H)-dione,2,2,5-trimethyl- apart is its fused ring system, which imparts unique electronic and steric properties. This structural feature can influence the compound’s reactivity and interactions with biological targets, making it a valuable molecule for various applications.
特性
CAS番号 |
1013-11-2 |
|---|---|
分子式 |
C10H12O4 |
分子量 |
196.20 g/mol |
IUPAC名 |
2,2,5-trimethyl-3,5-dihydrofuro[3,4-b]pyran-4,7-dione |
InChI |
InChI=1S/C10H12O4/c1-5-7-6(11)4-10(2,3)14-8(7)9(12)13-5/h5H,4H2,1-3H3 |
InChIキー |
LTAPDSGQJXHWON-UHFFFAOYSA-N |
正規SMILES |
CC1C2=C(C(=O)O1)OC(CC2=O)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Methyl-2-[[2-(prop-2-enoxycarbonylamino)acetyl]amino]pentanoic acid](/img/structure/B14000892.png)

![4-[Bis(2-chloroethyl)amino]-2-nitrobenzaldehyde](/img/structure/B14000897.png)

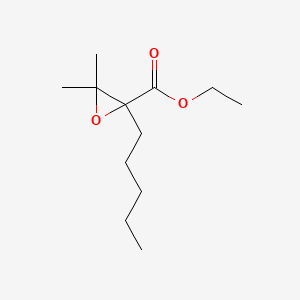
![3-[5-Nitro-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]prop-2-enoic acid](/img/structure/B14000905.png)
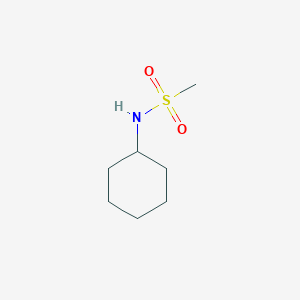
![Phenaleno[1,9-fg]quinoline](/img/structure/B14000924.png)

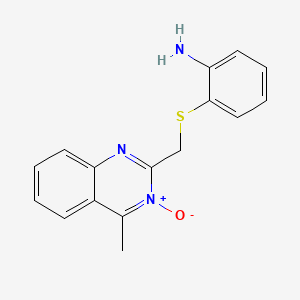
![3,4-Di[(4-methylphenyl)thio]-2,5-dihydrofuran-2,5-dione](/img/structure/B14000933.png)
